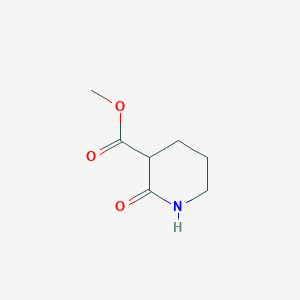

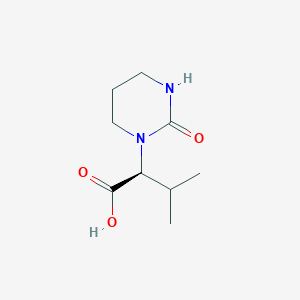

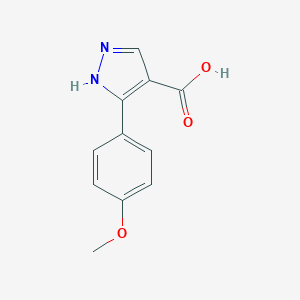

![molecular formula C11H16N2O2 B020291 (2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione CAS No. 129048-16-4](/img/structure/B20291.png)

(2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione

Vue d'ensemble

Description

“(2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione” is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.25 . It appears as a solid powder and is soluble in chloroform, dichloromethane, and dimethyl sulfoxide . It is intended for research use only and is not intended for diagnostic or therapeutic use .

Physical And Chemical Properties Analysis

“(2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione” is a solid powder . It is soluble in chloroform, dichloromethane, and dimethyl sulfoxide . The compound has a molecular weight of 208.25 and a molecular formula of C11H16N2O2 .

Applications De Recherche Scientifique

Synthesis and Structural Analysis:

- A study by Padwa et al. (2005) explored the rhodium(II)-catalyzed cyclization/cycloaddition cascade of a specific diazo dione, a potential route to the oxatricyclo dodecane substructure of komaroviquinone. This study highlights the preferences and conditions under which the carbonyl ylide dipole undergoes cyclization or cycloaddition (Padwa, Jutatip Boonsombat, Rashatasakhon, & Willis, 2005).

- In another research, Ohkura, Nishijima, and Seki (2001) delved into the electrocyclic rearrangement of pentamethylcyclooctapyrimidine-diones, revealing reaction pathways into various dodecane systems. This study provides insights into the bond shifts and structural transformations occurring under specific conditions (Ohkura, Nishijima, & Seki, 2001).

- Alaoui et al. (2007) conducted a structural analysis of 2,4‐Dioxo‐1,5‐benzodiazepino‐15‐crown‐3, revealing the macrocycle’s structure and how its carbonyl groups interact with the surrounding environment. This study is significant for understanding the potential coordination to metal ions (Alaoui, Rodi, Haoudi, Obbade, & Essassi, 2007).

Molecular Assembly and Conformation:

- Stájer et al. (2001) researched the preparation of 9-Amino-1,9-diazatricyclo dodecane-2,10-dione via a Retro-Diels−Alder Reaction, illustrating the transformation and decomposition processes of specific aminobicyclo compounds into condensed bis(lactams) and other derivatives (Stájer, Miklós, Sohár, & Sillanpää, 2001).

- Du et al. (2004) explored the noncovalent self-assembly of bicyclo diketopiperazines, contrasting compounds with varying degrees of saturation in their bridging carbacyclic ring. This study is crucial for understanding the impact of conformational constraints on self-assembly patterns in the solid state (Du, Creighton, Tounge, & Reitz, 2004).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Safety Data Sheet (SDS) of "(2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione" . The SDS contains information about the potential hazards of the compound, safe handling practices, and measures to take in case of an accident.

Propriétés

IUPAC Name |

(2S,6S,8S,11S)-11-methyl-1,10-diazatricyclo[6.4.0.02,6]dodecane-9,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-6-11(15)13-8-4-2-3-7(8)5-9(13)10(14)12-6/h6-9H,2-5H2,1H3,(H,12,14)/t6-,7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCHMQYGVSGBPC-JBDRJPRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2C3CCCC3CC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563135 | |

| Record name | (3S,5aS,8aS,9aS)-3-Methylhexahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazine-1,4(3H,5aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione | |

CAS RN |

129048-16-4 | |

| Record name | (3S,5aS,8aS,9aS)-3-Methylhexahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazine-1,4(3H,5aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

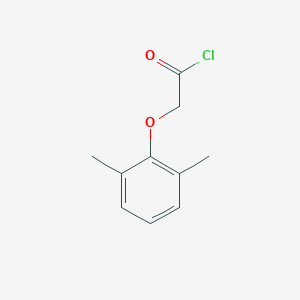

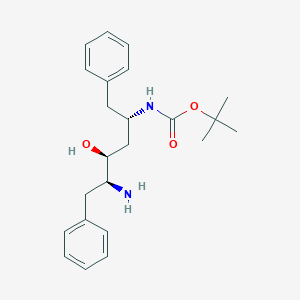

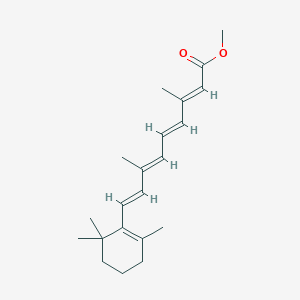

![Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B20222.png)